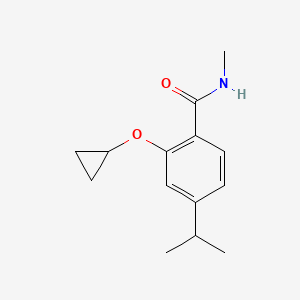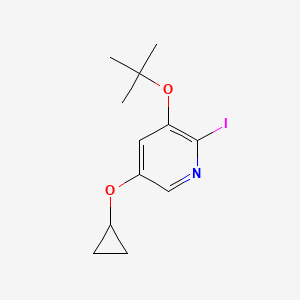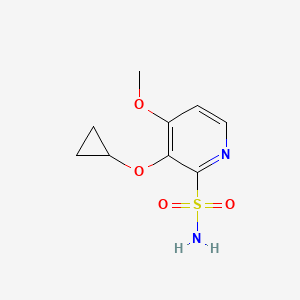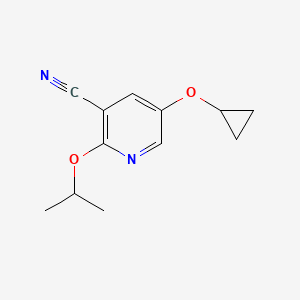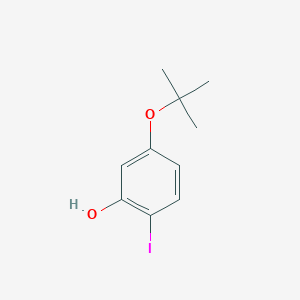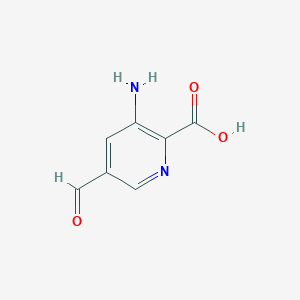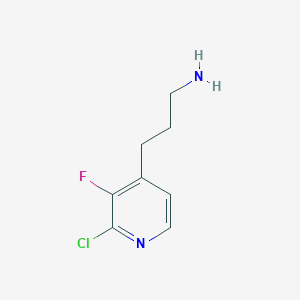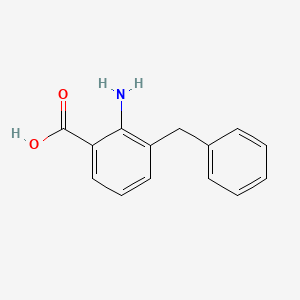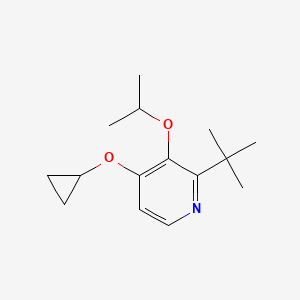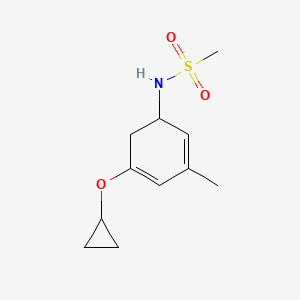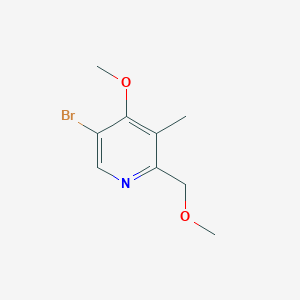
5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and an N-methylbenzamide moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid catalyst.
Introduction of the cyclopropoxy group: This step involves the reaction of cyclopropyl alcohol with a suitable reagent to form the cyclopropoxy group.
Formation of the N-methylbenzamide moiety: This can be synthesized by reacting methylamine with benzoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It can interact with specific receptors on the cell surface or within the cell, leading to a biological response.
Modulating enzyme activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Altering gene expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Tert-butyl-2-cyclopropoxy-N-methylbenzamide: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
5-Tert-butoxy-2-cyclopropoxy-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
1243282-08-7 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-11-7-8-13(18-10-5-6-10)12(9-11)14(17)16-4/h7-10H,5-6H2,1-4H3,(H,16,17) |
Clé InChI |
COFIHFMQYXNNQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)OC2CC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


